molecular formula C15H19NOSi B12611705 (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol

(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol

Cat. No.: B12611705
M. Wt: 257.40 g/mol
InChI Key: DFFPIVQMEJONIB-UHFFFAOYSA-N
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Description

(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol: is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group

Properties

Molecular Formula

C15H19NOSi

Molecular Weight

257.40 g/mol

IUPAC Name

[6-(3-trimethylsilylphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C15H19NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3

InChI Key

DFFPIVQMEJONIB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 3-bromopyridine with 3-(trimethylsilyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired methanol derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding alkane derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the trimethylsilyl group.

Major Products:

  • Oxidation of the methanol group can yield aldehydes or carboxylic acids.
  • Reduction can produce alkanes.
  • Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and trimethylsilyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (6-[3-(Trimethylsilyl)phenyl]pyridin-2-YL)methanol
  • (6-[3-(Trimethylsilyl)phenyl]pyridin-4-YL)methanol
  • (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)ethanol

Uniqueness: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group on the phenyl ring and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

The compound (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound consists of a pyridine ring substituted with a phenyl group that contains a trimethylsilyl group, along with a methanol moiety. The trimethylsilyl group enhances the lipophilicity and stability of the molecule, which may influence its interaction with biological targets.

Property Details
Molecular Formula C15_{15}H19_{19}N1_{1}OS1_{1}
Molecular Weight 273.39 g/mol
Functional Groups Pyridine, phenyl, trimethylsilyl, hydroxymethyl
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.
  • Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Neuroprotective Effects: The structural similarity to neuroprotective agents suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound derivatives against Helicobacter pylori demonstrated promising results. The minimum inhibitory concentration (MIC) was found to be between 32-64 µg/mL, indicating significant antibacterial activity against resistant strains .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

Neuroprotection

Research conducted on neuroprotective effects revealed that the compound could protect neuronal cells from oxidative stress-induced damage. In cellular models, it reduced reactive oxygen species (ROS) levels significantly compared to control groups .

Comparative Analysis with Related Compounds

Compound Name Biological Activity Mechanism
4-(Trimethylsilyl)phenolStrong antioxidant activityFree radical scavenging
2-Methyl-6-phenylethynylpyridinePotential neuroprotective effectsModulation of neurotransmitter release
3-(Trimethylsilyl)pyridineUsed in organic synthesisCatalytic activity

This table highlights the unique aspects of this compound in comparison to structurally similar compounds.

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